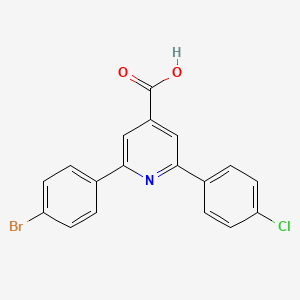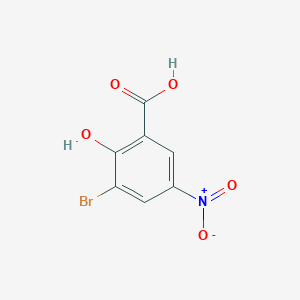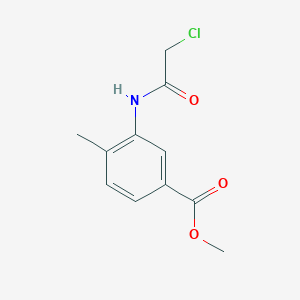
Methyl 3-(2-chloroacetamido)-4-methylbenzoate
描述
Methyl 3-(2-chloroacetamido)-4-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a chloroacetamido group, and a methyl group attached to a benzene ring
作用机制
Target of Action
Similar compounds have been found to interact with various enzymes and receptors . For instance, imidazole-containing compounds, which share a similar structure, have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s likely that the compound interacts with its targets through covalent bonding, given the presence of a reactive chloroacetamido group . This group can form a covalent bond with a nucleophilic site on the target protein, leading to changes in the protein’s function .
Biochemical Pathways
For example, imidazole-containing compounds have been reported to inhibit the enzyme histone deacetylase (HDAC), which plays a crucial role in regulating gene expression .
Result of Action
Similar compounds have been reported to exhibit various biological activities, such as anti-inflammatory, antitumor, and antimicrobial effects .
生化分析
Biochemical Properties
Methyl 3-(2-chloroacetamido)-4-methylbenzoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. For instance, it may bind to specific active sites on enzymes, altering their activity and influencing the overall biochemical reaction. Additionally, this compound can form complexes with proteins, affecting their structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses. Furthermore, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by modulating the activity of transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in sustained alterations in cellular processes, highlighting the importance of monitoring its effects over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression. At higher doses, this compound can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can affect metabolic flux and alter the levels of specific metabolites, depending on the pathways it influences. For example, it may inhibit or activate enzymes involved in key metabolic processes, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, this compound may accumulate in specific tissues or cellular compartments, influencing its localization and overall activity .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with other biomolecules and its overall impact on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-chloroacetamido)-4-methylbenzoate typically involves the following steps:
Starting Material: The synthesis begins with 4-methylbenzoic acid.
Esterification: The 4-methylbenzoic acid is esterified using methanol and a strong acid catalyst such as sulfuric acid to form methyl 4-methylbenzoate.
Chlorination: The methyl 4-methylbenzoate is then chlorinated using thionyl chloride to introduce the chloro group, forming methyl 3-chloro-4-methylbenzoate.
Amidation: Finally, the methyl 3-chloro-4-methylbenzoate undergoes amidation with chloroacetamide in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
化学反应分析
Types of Reactions
Methyl 3-(2-chloroacetamido)-4-methylbenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in water or alcohol.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.
Major Products
Nucleophilic Substitution: Products include substituted amides or thioethers.
Hydrolysis: Products include 3-(2-chloroacetamido)-4-methylbenzoic acid.
Oxidation: Products include 3-(2-chloroacetamido)-4-carboxybenzoic acid.
科学研究应用
Methyl 3-(2-chloroacetamido)-4-methylbenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Materials Science: It can be used in the development of novel materials with specific chemical properties.
Biological Studies: It serves as a probe to study enzyme interactions and biochemical pathways.
Industrial Chemistry: It is utilized in the synthesis of specialty chemicals and polymers.
相似化合物的比较
Similar Compounds
Methyl 3-(2-bromoacetamido)-4-methylbenzoate: Similar structure but with a bromo group instead of a chloro group.
Methyl 3-(2-iodoacetamido)-4-methylbenzoate: Similar structure but with an iodo group instead of a chloro group.
Methyl 3-(2-fluoroacetamido)-4-methylbenzoate: Similar structure but with a fluoro group instead of a chloro group.
Uniqueness
Methyl 3-(2-chloroacetamido)-4-methylbenzoate is unique due to the specific reactivity of the chloroacetamido group, which allows for selective modifications in chemical and biological systems. The presence of the methyl group on the benzene ring also influences its chemical properties and reactivity compared to its analogs.
属性
IUPAC Name |
methyl 3-[(2-chloroacetyl)amino]-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-7-3-4-8(11(15)16-2)5-9(7)13-10(14)6-12/h3-5H,6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTXPUFVJPYMIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392319 | |
| Record name | Methyl 3-(2-chloroacetamido)-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54941-43-4 | |
| Record name | Methyl 3-(2-chloroacetamido)-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


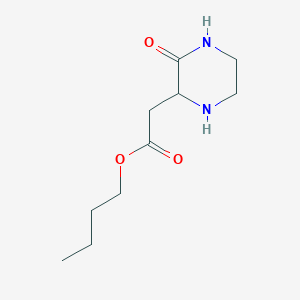
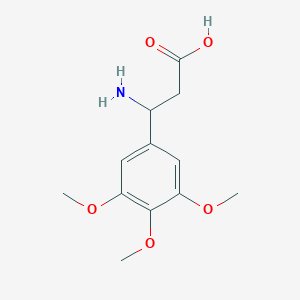

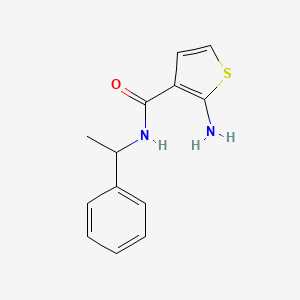
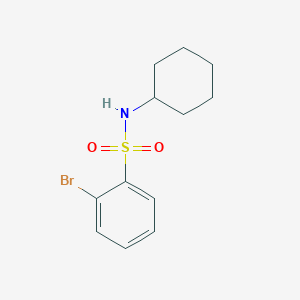


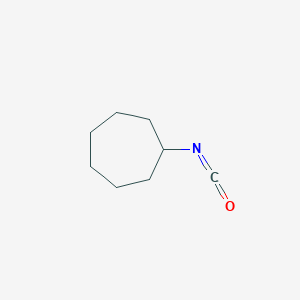
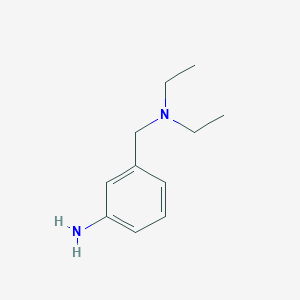
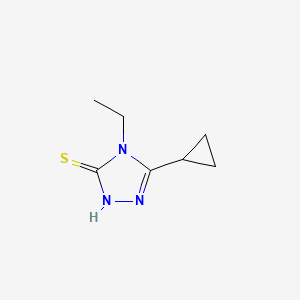
![2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL](/img/structure/B1274832.png)
